

Validating Protein Targets Identified by 8-Azido-cADPR: A Comparative Guide

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Compound of Interest

Compound Name: 8-Azido-cADPR

Cat. No.: B12412492

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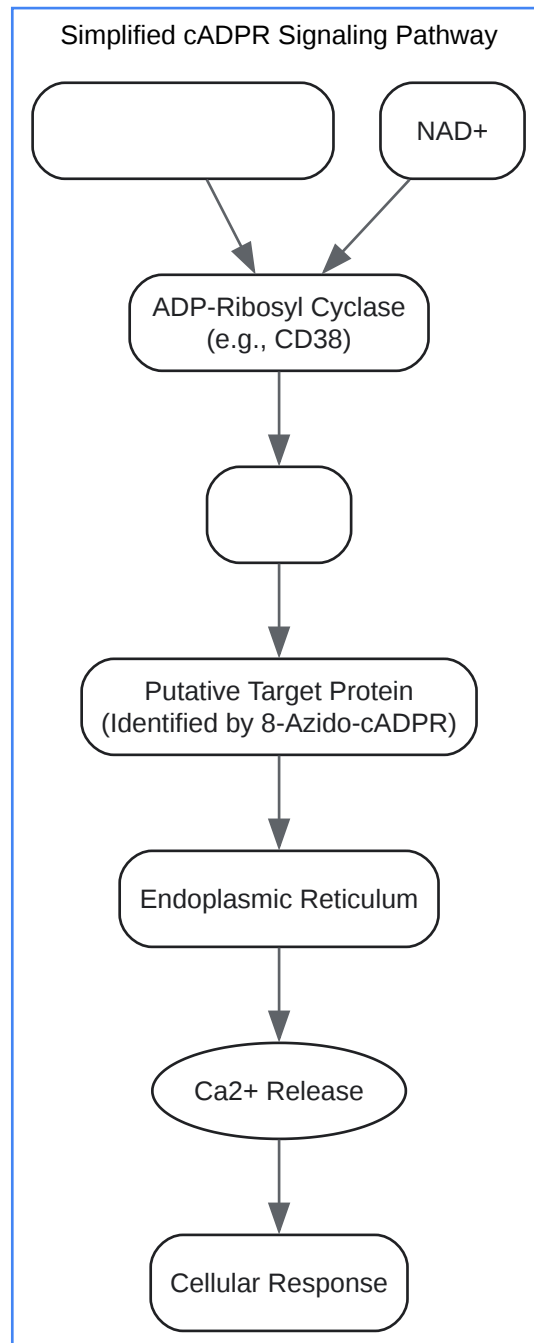
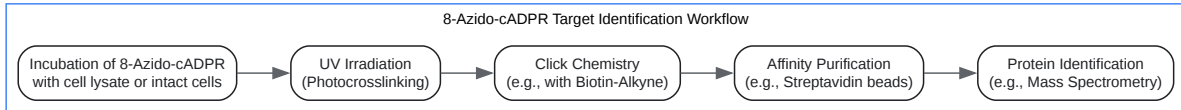
For Researchers, Scientists, and Drug Development Professionals

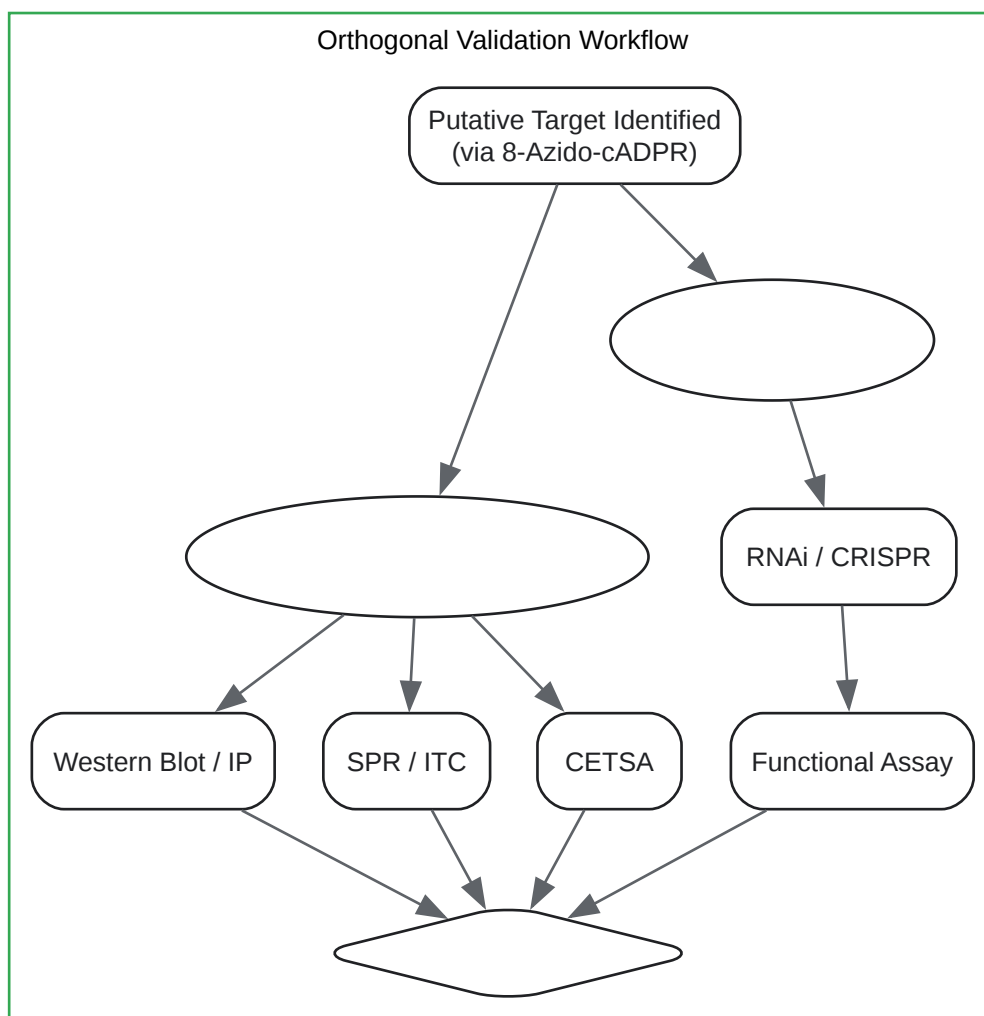
This guide provides a comprehensive comparison of methods to validate protein targets identified using **8-Azido-cADPR**, a photoaffinity probe and click chemistry reagent designed to covalently label and identify binding partners of cyclic ADP-ribose (cADPR), a crucial second messenger in calcium signaling. Objective comparison of validation techniques, supported by experimental data, is critical for confirming true biological targets and advancing drug discovery programs.

Introduction to 8-Azido-cADPR-Mediated Target Identification

8-Azido-cADPR is a powerful chemical probe for identifying the cellular receptors of cADPR.[1][2] Its utility stems from two key functional groups: a photo-reactive azido group and a terminal azide for click chemistry. Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest amino acid residue of the interacting protein, permanently "tagging" it. The terminal azide allows for the subsequent attachment of a reporter molecule, such as biotin for affinity purification or a fluorophore for visualization, via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction. This process, known as photoaffinity labeling (PAL), enables the isolation and identification of cADPR-binding proteins from complex biological samples.[3][4][5]

The general workflow for target identification using **8-Azido-cADPR** is as follows:





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